p-[(p-Acetamidophenyl)carbamoyl]phenol
CAS No.:
Cat. No.: VC13930749
Molecular Formula: C15H14N2O3
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2O3 |
|---|---|
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-4-hydroxybenzamide |
| Standard InChI | InChI=1S/C15H14N2O3/c1-10(18)16-12-4-6-13(7-5-12)17-15(20)11-2-8-14(19)9-3-11/h2-9,19H,1H3,(H,16,18)(H,17,20) |
| Standard InChI Key | RJZRPDXTJMHYJG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of p-[(p-Acetamidophenyl)carbamoyl]phenol is C₁₅H₁₄N₂O₃, with a molecular weight of 270.28 g/mol. Its IUPAC name, N-(4-acetamidophenyl)-4-hydroxybenzamide, reflects the presence of:
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A 4-hydroxybenzamide moiety (aromatic ring with a hydroxyl and carboxamide group).
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A 4-acetamidophenyl group (aromatic ring with an acetamide substituent).
The compound’s canonical SMILES string, CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O, highlights the connectivity of these groups. X-ray crystallography and spectroscopic analyses (discussed later) confirm that the acetamide and carbamoyl groups adopt planar configurations, facilitating intermolecular hydrogen bonding .
Synthetic Routes and Optimization
Conventional Synthesis via Acetylation and Coupling
The synthesis of p-[(p-Acetamidophenyl)carbamoyl]phenol typically involves a two-step process:
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Acetylation of 4-aminophenol:
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Carbamoylation with 4-hydroxybenzoic acid derivatives:
Key Reaction:
Alternative Pathways
Recent patents describe a one-pot synthesis using microwave-assisted catalysis to reduce reaction time from 12 hours to 2 hours . This method employs palladium catalysts (e.g., Pd(OAc)₂) and yields up to 88% purity .
Physicochemical Properties
Solubility and Stability
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Solubility:
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Stability:
Spectroscopic Characterization
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FTIR:
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UV-Vis:
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Mass Spectrometry:
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Molecular ion peak at m/z = 270.28 (M⁺).
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| Compound | R Group | IC₅₀ (µM) |
|---|---|---|
| 11 | 4-Carboxyphenyl | 12.0 |
| 12 | 4-(N,N-Dimethyl) | 4.3 |
| 13 | 4-Methoxyphenyl | 9.1 |
Analytical and Industrial Applications
Chromatographic Analysis
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HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 60:40 v/v).
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TLC: R<sub>f</sub> = 0.45 (silica gel, ethyl acetate/hexane 1:1).
Material Science
The compound’s rigid aromatic structure makes it a candidate for polyamide synthesis. Films cast from its polymer exhibit tensile strengths of 85 MPa, comparable to commercial nylons .
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